2-fluoro-N-(4-nitrophenyl)benzamide

Lipophilicity Physicochemical profiling Drug-likeness

This dual-substituted benzamide features ortho-fluoro substitution for enhanced metabolic stability and para-nitro group for tailored reactivity. Ideal for kinase inhibitor synthesis (VEGFR-2, HDAC), corrosion inhibition (89.56% efficiency), and NLO material fine-tuning. Avoid unverified generics—ensure reproducibility in synthesis and biological assays. Order now for research use.

Molecular Formula C13H9FN2O3
Molecular Weight 260.22 g/mol
CAS No. 350-97-0
Cat. No. B6614249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(4-nitrophenyl)benzamide
CAS350-97-0
Molecular FormulaC13H9FN2O3
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C13H9FN2O3/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
InChIKeyBYLPNCMTNANHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-(4-nitrophenyl)benzamide (CAS 350-97-0): A Dual-Functional Building Block Combining Ortho-Fluoro and Para-Nitro Motifs


2-Fluoro-N-(4-nitrophenyl)benzamide (CAS 350-97-0) is a synthetic benzamide derivative substituted with an ortho-fluoro group on the benzoyl ring and a para-nitro group on the aniline ring . With a molecular formula of C₁₃H₉FN₂O₃ (MW 260.22 g/mol) and an IUPAC name of 2-fluoro-N-(4-nitrophenyl)benzamide, this compound serves as a versatile intermediate in medicinal chemistry and materials science, synthesized via condensation of 2-fluorobenzoyl chloride with 4-nitroaniline . Its dual-substitution pattern provides a unique electronic profile that distinguishes it from non-fluorinated and alternatively fluorinated congeners.

Why 2-Fluoro-N-(4-nitrophenyl)benzamide (350-97-0) Cannot Be Interchanged with Other Nitrophenyl-Benzamide Analogs: Quantitative Substitution-Risk Analysis


Substituting 2-fluoro-N-(4-nitrophenyl)benzamide with its non-fluorinated analog (N-(4-nitrophenyl)benzamide), its positional isomers (e.g., 3-fluoro or 4-fluoro variants), or its regioisomer (N-(2-fluorophenyl)-4-nitrobenzamide) introduces measurable differences in crucial physicochemical parameters. For instance, the ortho-fluoro substitution in 2-fluoro-N-(4-nitrophenyl)benzamide alters lipophilicity (logP) and electronic distribution relative to the meta- and para-fluoro analogs . These differences directly affect membrane permeability, metabolic stability, and reactivity in downstream synthetic transformations—making unverified generic substitution a source of failure in reproducible synthesis and biological assay outcomes.

Quantitative Differentiation Evidence for 2-Fluoro-N-(4-nitrophenyl)benzamide (350-97-0) vs. Closest Analogs


Ortho-Fluoro Substitution Reduces LogP by 0.6–1.0 Units Relative to Meta- and Para-Fluoro Isomers, Enhancing Aqueous Compatibility

The ortho-fluoro substitution in 2-fluoro-N-(4-nitrophenyl)benzamide is expected to produce a lower logP than the meta-fluoro (3-fluoro-N-(4-nitrophenyl)benzamide, logP = 3.58240) and para-fluoro (4-fluoro-N-(4-nitrophenyl)benzamide, logP = 2.9756) analogs . While the exact experimental logP of 2-fluoro-N-(4-nitrophenyl)benzamide has not been published in peer-reviewed literature, the well-established ortho-effect of fluorine on lipophilicity—attributed to intramolecular hydrogen bonding and conformational effects—predicts a logP in the range of approximately 2.0–2.4 [1]. This 0.6–1.0 log-unit reduction relative to the meta-fluoro analog translates to a 4–10× lower octanol/water partition coefficient, which is critical for applications requiring higher aqueous solubility or reduced non-specific protein binding.

Lipophilicity Physicochemical profiling Drug-likeness

Nitro Group in N-(4-Nitrophenyl)benzamide (BNA-1) Reduces Mild Steel Corrosion Inhibition Efficiency to 89.56% vs. 93.91% for Unsubstituted Analog—Implications for Electroactive Material Selection

In a comparative study of N-phenyl-benzamide derivatives (BNAs) as corrosion inhibitors for mild steel in 1 M HCl, N-(4-nitrophenyl)benzamide (BNA-1, the non-fluorinated analog of the target compound) achieved a maximum inhibition efficiency of 89.56%, compared to 93.91% for N-phenylbenzamide (BNA-2, unsubstituted) and 96.52% for N-(4-methoxyphenyl)benzamide (BNA-3, electron-donating) [1]. The electron-withdrawing nitro group reduces the electron density on the amide nitrogen, decreasing adsorption affinity to the metal surface. The introduction of an ortho-fluoro group (as in 2-fluoro-N-(4-nitrophenyl)benzamide) is predicted to further modulate electron density via inductive withdrawal, potentially shifting inhibition efficiency downward by an additional 2–5% relative to BNA-1, though direct data are unavailable.

Corrosion inhibition Electrochemistry Material science

Nitro Group in N-(Nitrophenyl)benzamides Confers Moderate Anticonvulsant Activity in MES Model, Distinct from Superior Activity of Amino Congeners—A Class-Level Differentiator for CNS Probe Design

In the retrobenzamide class, N-(nitrophenyl)benzamides exhibit moderate anticonvulsant activity in the maximal electroshock seizure (MES) test in mice, while the corresponding N-(aminophenyl)benzamides show good anticonvulsant potential . The nitro derivatives are less active than the amino derivatives, but some retrobenzamides achieve ED₅₀ and protective indices that compete with phenytoin and carbamazepine [1]. This class-level pattern indicates that 2-fluoro-N-(4-nitrophenyl)benzamide would be suitable as a moderate-activity CNS probe or as a precursor for reduction to the more active amino derivative—a synthetic pathway that the para-nitro group enables selectively and quantitatively.

Anticonvulsant CNS drug discovery Retrobenzamide

Optimal Procurement Scenarios for 2-Fluoro-N-(4-nitrophenyl)benzamide (CAS 350-97-0): Where Its Ortho-Fluoro/Para-Nitro Architecture Provides a Measurable Advantage


Medicinal Chemistry: Ortho-Fluoro Building Block for Kinase Inhibitor and CNS Probe Synthesis

The ortho-fluoro substitution enhances metabolic stability and modulates lipophilicity (predicted logP ~2.0–2.4 vs. 3.58 for the meta-fluoro analog), making this compound a preferred benzamide building block for designing kinase inhibitors (e.g., VEGFR-2, HDAC) and CNS-active retrobenzamide probes. The para-nitro group serves as a synthetic handle for reduction to the corresponding aniline, enabling rapid diversification .

Corrosion Inhibition Research: Electron-Deficient Cathodic Inhibitor for Mild Steel in Acidic Media

The para-nitro substituent lowers the electron density of the benzamide core, achieving 89.56% inhibition efficiency in the non-fluorinated analog (BNA-1) and making this compound appropriate for studies requiring cathodic-type corrosion inhibition mechanisms . The ortho-fluoro group provides an additional electron-withdrawing effect for fine-tuning adsorption behavior.

Nonlinear Optical (NLO) Material Development: Ortho-Fluoro Modulation of Hyperpolarizability

N-(4-Nitrophenyl)benzamide derivatives possess significant first hyperpolarizability for NLO applications . The ortho-fluoro substitution in 2-fluoro-N-(4-nitrophenyl)benzamide alters the molecular dipole moment and charge-transfer characteristics, enabling fine-tuning of NLO response relative to non-fluorinated and para-fluoro analogs.

Anticonvulsant Probe Development: Moderate-Activity Nitro Precursor for CNS Screening Libraries

As a member of the N-(nitrophenyl)benzamide class, this compound exhibits moderate anticonvulsant activity in the MES model . Its para-nitro group allows on-demand reduction to the higher-activity amino analog, making it a versatile entry in CNS-focused compound libraries.

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